molecular formula C9H17N3 B2383711 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1378239-51-0

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B2383711
CAS No.: 1378239-51-0
M. Wt: 167.256
InChI Key: SQJVHGRZKMWHPG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 3, and a propan-2-amine group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with propan-2-amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the amine group to a corresponding nitro or oxime derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another. For instance, halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the pyrazole ring, resulting in halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound differs by having an ethanone group instead of a propan-2-amine group. It may exhibit different chemical reactivity and biological activity.

    1-Ethyl-3-methyl-1H-pyrazol-5-amine: This compound has an amine group at position 5 instead of position 4

    1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine: This compound contains a bromophenyl group, which introduces additional functional groups and potential reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-12-6-9(5-7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJVHGRZKMWHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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